molecular formula C6H6N2O4 B2511861 2-Acetamido-1,3-oxazole-5-carboxylic acid CAS No. 2138145-90-9

2-Acetamido-1,3-oxazole-5-carboxylic acid

Cat. No. B2511861
CAS RN: 2138145-90-9
M. Wt: 170.124
InChI Key: WNKOXFVSBWUCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

Oxazole-5-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 289.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 23.6±0.3 cm3, and a molar volume of 78.0±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) explores the synthesis of novel compounds including oxadiazole and triazolo[4,3-a]pyridine derivatives, starting from commercially available carboxylic acids. This research indicates the potential for 2-Acetamido-1,3-oxazole-5-carboxylic acid in the synthesis of biologically active compounds (Karpina et al., 2019).

Continuous Flow Synthesis

Gutmann et al. (2012) discuss the safe and efficient synthesis of 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor, using hydrazoic acid. This method includes the synthesis of β-azido-carboxamides, demonstrating another area where 2-Acetamido-1,3-oxazole-5-carboxylic acid could be relevant (Gutmann et al., 2012).

Chemoenzymatic Synthesis

Noguchi et al. (2012) developed a method for synthesizing sugar oxazolines from N-acetyl-2-amino sugars, highlighting the utility of oxazole derivatives like 2-Acetamido-1,3-oxazole-5-carboxylic acid in chemoenzymatic synthesis processes (Noguchi et al., 2012).

Metabolism Studies

Chatfield and Hunter (1973) investigated the metabolism of acetamidothiazoles in rats, providing insight into the metabolic pathways and potential applications of related compounds such as 2-Acetamido-1,3-oxazole-5-carboxylic acid (Chatfield & Hunter, 1973).

Protecting Group Free Glycosylation

Qiu, Garden, and Fairbanks (2022) demonstrated a method for converting unprotected 2-acetamido sugars into oxazolines, which can then be used to produce glycosides. This research underscores the potential of oxazole derivatives in novel glycosylation techniques (Qiu et al., 2022).

Mechanism of Action

The mechanism of action of oxazole derivatives is diverse and depends on the specific derivative and its biological target .

Safety and Hazards

Oxazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

2-acetamido-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKOXFVSBWUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.